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Compound of Interest

Compound Name: Autocamtide Il

Cat. No.: B12352003

Executive Summary

Autocamtide-2 (AC-2) is a highly specific synthetic peptide substrate designed to assess the
activity of Calcium/Calmodulin-dependent Protein Kinase Il (CaMKIl). Derived from the
enzyme's own autoinhibitory regulatory domain, AC-2 mimics the consensus sequence
surrounding the critical Threonine-286 (Thr286) autophosphorylation site. Unlike generic kinase
substrates (e.g., Syntide-2), AC-2 exhibits exceptional selectivity for CaMKIl over other kinases
such as PKC or PKA, making it the "gold standard" reagent for kinetic profiling and high-
throughput screening.

This technical guide details the molecular identity of Autocamtide-2, its structural basis for
specificity, and a validated experimental protocol for its use in kinase activity assays.

Molecular Identity & Physiochemical Properties

Autocamtide-2 is a 13-residue peptide.[1] Its sequence is engineered to optimize binding to the
CaMKII active site by retaining the core consensus motif (R-X-X-S/T) while flanking it with basic
residues to enhance interaction with the kinase's acidic binding pocket.

Peptide Specifications
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Property Data

Peptide Name Autocamtide-2 (AC-2)

H-Lys-Lys-Ala-Leu-Arg-Arg-GIn-Glu-Thr-Val-

Amino Acid Sequence
Asp-Ala-Leu-OH

One-Letter Code KKALRRQETVDAL

Molecular Weight 1527.8 g/mol

Isoelectric Point (pl) ~11.0 (Highly Basic)
CaMKIl (

Target Kinase
isoforms)

Threonine-9 (Corresponds to Thr286 in CaMKII
Phosphorylation Site

)

~2
Km (Affinity)
M (High Affinity)
Solubility Soluble in water or dilute buffer (up to 2 mg/mL)

Related Peptides: The Inhibitor (AIP)

A critical derivative of AC-2 is the Autocamtide-2 Related Inhibitory Peptide (AIP).[2][3] By
substituting the phosphorylatable Threonine with Alanine, AIP binds the active site with high
affinity but cannot be phosphorylated, acting as a potent pseudosubstrate inhibitor.

Peptide Sequence Function IC50 / Km
Autocamtide-2 KKALRRQETVDAL Substrate
AIP KKALRRQEAVDAL Competitive Inhibitor

Structural Mechanism of Action
The "Substrate Capture" Mechanism
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CaMKIl is unique because its substrate recognition site is blocked by its own regulatory domain
in the absence of Calcium/Calmodulin (

).[4] This regulatory domain contains the Thr286 residue.[4][5]

e Resting State: The regulatory domain acts as an internal pseudosubstrate, occluding the
active site.

o Activation:

binds to the regulatory helix, dislodging it and exposing the active site.[4]

e Autocamtide-2 Binding: AC-2 structurally mimics the dislodged regulatory segment. It enters
the exposed active site and is phosphorylated at Thr9.

Structural Homology

Crystal structures of CaMKII (e.g., PDB: 2V70) reveal that the regulatory segment binds the
adjacent kinase domain in a trans-phosphorylation event. Autocamtide-2 exploits this exact

binding interface. The basic residues (Lys/Arg) in AC-2 form electrostatic bridges with acidic
residues (Glu/Asp) in the CaMKII substrate-binding pocket (Helix

), ensuring high specificity.
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Figure 1: Mechanism of CaMKII activation and the competitive interaction between
Autocamtide-2 (substrate) and AIP (inhibitor) at the exposed substrate binding pocket.

Experimental Protocol: CaMKIl Activity Assay

This protocol outlines a radiometric (
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) assay, considered the gold standard for quantitative kinetics. For high-throughput non-
radioactive screening, biotinylated AC-2 can be used with streptavidin-HRP detection.

Reagents Preparation

o Kinase Buffer (5X): 250 mM HEPES (pH 7.5), 50 mM

e Substrate Stock: 1 mM Autocamtide-2 in
(Store at -20°C).
¢ Activator Mix: 2.5 mM

, 50
g/mL Calmodulin (CaM).

e ATP Mix: 100

M cold ATP spiked with
(approx. 3000-5000 cpm/pmol).

e Stop Solution: 75 mM Phosphoric Acid (

Assay Workflow

» Equilibration: Dilute CaMKIl enzyme to 1-10 nM in 1X Kinase Buffer. Keep on ice.
¢ Reaction Setup: In a microcentrifuge tube, combine:
o5

L 5X Kinase Buffer

o 25
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L Autocamtide-2 Stock (Final: 50
M)
o 25
L Activator Mix (
)
o 10
L diluted CaMKII enzyme

o Volume adjustment with water to 20

Initiation: Pre-incubate at 30°C for 2 minutes. Start reaction by adding 5

L ATP Mix.

Incubation: Incubate at 30°C for 5—-10 minutes. (Ensure linearity by keeping substrate
conversion <10%).

Termination: Spot 20

L of the reaction mixture onto P81 phosphocellulose paper squares.

Washing: Immediately immerse papers in 75 mM

. Wash 3 times (5 mins each) to remove unreacted ATP. The basic AC-2 peptide binds tightly
to the anionic P81 paper.

Quantification: Dry papers and quantify via liquid scintillation counting.
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Figure 2: Step-by-step workflow for the radiometric CaMKII activity assay using Autocamtide-2.

Troubleshooting & Optimization

o High Background: If using P81 paper, ensure the wash acid concentration is correct (75
mM). Too weak acid fails to wash off free ATP; too strong may hydrolyze the peptide.

o Low Signal: Verify the integrity of the Calmodulin. CaM is susceptible to oxidation. Ensure
is present in excess of any EGTA/EDTA in the buffer.
e Substrate Inhibition: While AC-2 has a high Km, concentrations >100

M may cause substrate inhibition or non-specific binding issues in some assay formats.
Maintain 20-50

M.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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